2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key processes in the pathophysiology of epilepsy.
Mode of Action
This compound interacts with its targets by binding to these receptors and modulating their activity . This interaction results in the inhibition of neuronal excitability and reduction of abnormal electrical activity in the brain, thereby controlling seizures.
Biochemical Pathways
The action of this compound affects the GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory neurotransmitter systems in the brain, respectively . By enhancing GABAergic inhibition and reducing glutamatergic excitation, this compound helps to restore the balance of excitation and inhibition in the brain, thereby reducing the occurrence of seizures.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of neuronal excitability and synaptic transmission . This leads to a reduction in abnormal electrical activity in the brain, thereby controlling seizures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide typically involves the reaction of 2-mercaptobenzothiazole with N-phenylacetamide under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in a solvent like dioxane . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant activity and neurotoxicity. It has shown good binding properties with epilepsy molecular targets such as GABA receptors.
Materials Science: Benzothiazole derivatives are used in the development of fluorescent materials and electroluminescent devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share a similar benzothiazole core but differ in their additional ring structures and substituents.
2,4-Disubstituted Thiazoles: These compounds have a thiazole ring with different substituents, affecting their biological activities and applications.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide is unique due to its specific combination of a benzothiazole ring and a phenylacetamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-14(16-11-6-2-1-3-7-11)10-19-15-17-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDQOWEIHSEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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